5-Hydroxy-2(3H)-furanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2(3H)-furanone can be achieved through several methods. One common approach involves the reaction of 2-thioxonicotinonitrile and 2-thioxo-1,2-dihydroquinoxaline derivatives with 5-hydroxy-2-chloromethyl-4H-pyran-4-one (chlorokojic acid) . This reaction typically requires specific conditions, such as the use of pyridine as a solvent and hydroxylamine hydrochloride as a reagent.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods may vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-2(3H)-furanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl group and the furan ring, which provide reactive sites for different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound to its corresponding alcohols or alkanes.
Substitution: Substitution reactions can occur at the hydroxyl group or the furan ring, depending on the reagents used. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-Hydroxy-2(3H)-furanone has a wide range of scientific research applications, including but not limited to:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential therapeutic applications, such as anti-inflammatory and anticancer effects.
Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2(3H)-furanone involves its interaction with specific molecular targets and pathways. The hydroxyl group and the furan ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
5-Hydroxybenzofuran-2(3H)-one:
Indole Derivatives: Indole derivatives, such as indole-3-acetic acid, have similar biological activities and are used in various scientific applications.
Uniqueness: 5-Hydroxy-2(3H)-furanone is unique due to its specific chemical structure, which imparts distinct reactivity and biological properties. Its hydroxyl group and furan ring make it a versatile compound with diverse applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
368876-57-7 |
---|---|
Molecular Formula |
C4H4O3 |
Molecular Weight |
100.07 g/mol |
IUPAC Name |
5-hydroxy-3H-furan-2-one |
InChI |
InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1,5H,2H2 |
InChI Key |
BDMAPVZUIINOIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(OC1=O)O |
Origin of Product |
United States |
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